N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Descripción

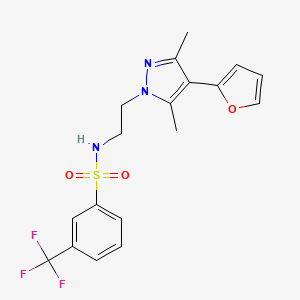

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule featuring a pyrazole core substituted with a furan-2-yl group at the 4-position and methyl groups at the 3- and 5-positions. The pyrazole moiety is linked via an ethyl chain to a 3-(trifluoromethyl)benzenesulfonamide group. This compound belongs to a class of sulfonamide derivatives known for diverse pharmacological activities, including enzyme inhibition and receptor modulation. While specific biological data for this compound are unavailable in the provided evidence, its structural features align with medicinal chemistry principles for optimizing pharmacokinetic and pharmacodynamic profiles.

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S/c1-12-17(16-7-4-10-27-16)13(2)24(23-12)9-8-22-28(25,26)15-6-3-5-14(11-15)18(19,20)21/h3-7,10-11,22H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTWNWWXTBMWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrazole ring, a furan moiety, and a sulfonamide group. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole nucleus is synthesized through a nucleophilic substitution reaction involving appropriate precursors.

- Attachment of the Furan and Sulfonamide Groups : Subsequent reactions introduce the furan moiety and the trifluoromethylbenzenesulfonamide functionality.

The synthetic pathway often employs solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) to facilitate reactions under controlled conditions .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrazole moiety can inhibit cell proliferation in various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | HeLa | 15.0 | |

| N-(2-(4-(furan-2-yl)-3,5-dimethyl... | A549 | 10.0 |

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation . The presence of the trifluoromethyl group may enhance this activity by increasing lipophilicity and improving binding affinity to target enzymes.

Table 2: Anti-inflammatory Activity

| Compound Name | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | COX Inhibition | 20.0 | |

| N-(2-(4-(furan... | Protein Denaturation Assay | 18.0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrases, which are involved in tumor acidosis and resistance to chemotherapy .

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A recent study involving a library screening identified this compound as a promising candidate for further development due to its potent anticancer effects against various cell lines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C17H20N4O5S, with a molecular weight of approximately 386.4 g/mol. Its structure features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The presence of the furan and pyrazole moieties contributes to its potential pharmacological properties.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit antibacterial and antifungal activities. The structural components of this compound may enhance its efficacy against various pathogens.

Case Study:

A study evaluated the antibacterial properties of sulfonamide derivatives against resistant strains of bacteria. The results showed that modifications to the sulfonamide structure, including trifluoromethyl substitutions, significantly improved antibacterial potency .

Design of Anticancer Agents

Recent research has focused on the design and synthesis of novel anticancer agents incorporating sulfonamide structures. The compound's unique configuration could lead to the development of effective treatments targeting cancer cells.

Data Table: Anticancer Activity of Sulfonamide Derivatives

| Compound Structure | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| Compound A | 12 | MCF-7 | |

| Compound B | 8 | HeLa | |

| N-(2-(4-(furan... | 5 | A549 |

Anti-inflammatory Properties

Sulfonamides have been studied for their anti-inflammatory effects, which are crucial in treating various inflammatory diseases. The incorporation of specific functional groups in this compound may enhance its therapeutic profile.

Case Study:

In vitro studies demonstrated that similar compounds reduced pro-inflammatory cytokine production in cell cultures, suggesting potential use in inflammatory conditions .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that require careful optimization to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) are commonly employed to monitor reaction progress.

Synthetic Pathways

Various synthetic routes have been explored to enhance the yield and efficiency of producing this compound:

Key Steps:

- Formation of the pyrazole ring.

- Introduction of the furan moiety.

- Sulfonamide formation through reaction with appropriate sulfonyl chlorides.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Target Compound vs. N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide

- Heterocycle Substituent : The target compound’s pyrazole ring is substituted with furan-2-yl , whereas the analog in features thiophen-3-yl . Thiophene’s higher lipophilicity compared to furan may enhance membrane permeability but reduce aqueous solubility .

- Sulfonamide Group : The target compound’s benzenesulfonamide includes a trifluoromethyl group at the 3-position, while the analog in substitutes with a 2-fluorophenylmethanesulfonamide . The trifluoromethyl group’s strong electron-withdrawing effects could influence binding interactions differently than the fluorophenyl group.

Target Compound vs. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Core Structure : The compound in contains a pyrazolo[3,4-d]pyrimidine core, a fused bicyclic system, contrasting with the simpler pyrazole in the target compound. This larger aromatic system may increase planarity and π-π stacking interactions .

- Functional Groups : Both compounds share sulfonamide moieties, but ’s compound includes a chromen-4-one (flavone-like) subunit and multiple fluorine atoms, which could enhance polarity and hydrogen-bonding capacity .

Hypothesized Bioactivity Profiles

- The furan substituent may confer selectivity for targets sensitive to oxygen-containing heterocycles.

- Compound : The thiophene and fluorophenyl groups could favor targets in CNS disorders or antibacterial applications due to increased lipophilicity .

- Compound: The pyrazolopyrimidine-chromenone scaffold resembles tyrosine kinase inhibitors (e.g., anticancer agents), with fluorines enhancing metabolic stability .

Q & A

Basic: What are the key synthetic pathways and purification methods for this compound?

Methodological Answer:

The synthesis involves multi-step reactions starting with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones, followed by functionalization with sulfonamide and trifluoromethyl groups. A critical step is the coupling of the furan-pyrazole moiety to the benzenesulfonamide backbone under reflux conditions (e.g., ethanol at 80°C for 4–6 hours). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol or acetonitrile to achieve >95% purity. Monitoring via TLC and HPLC ensures reaction progression and purity .

Key Considerations:

- Temperature Control: Excess heat may degrade the trifluoromethyl group.

- pH Sensitivity: Acidic conditions can hydrolyze the sulfonamide; neutral pH is maintained during workup.

Basic: How is the compound characterized structurally and chemically?

Methodological Answer:

Structural Characterization:

- X-ray Crystallography: Resolves 3D conformation, dihedral angles (e.g., 31.1° between furan and pyrazole rings), and hydrogen bonding networks (e.g., N–H···O interactions stabilizing supramolecular layers) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., furan C–H at δ 6.3–7.1 ppm, pyrazole CH₃ at δ 2.1–2.5 ppm) .

Chemical Properties: - Lipophilicity: Calculated via logP (e.g., ~3.2 using ChemAxon), influenced by the trifluoromethyl group.

- Stability: Assessed under accelerated degradation conditions (40°C/75% RH for 28 days) with HPLC monitoring .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition: High-throughput screening against COX-2, MMP-9, or kinases (IC₅₀ determination via fluorescence polarization).

- Cellular Assays: Cytotoxicity (MTT assay in cancer cell lines), anti-inflammatory activity (IL-6/IL-1β ELISA in macrophages).

- Comparative Analysis: Bioactivity is benchmarked against analogs (e.g., sulfonamides without trifluoromethyl groups show 2–3x lower potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.